2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol
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Overview
Description
2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol is a chemical compound with the molecular formula C15H18O3S It is known for its unique structural features, which include a methoxy group attached to a cyclohexa-2,4-dienyl ring, a methanesulfinyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol typically involves multiple steps, starting with the preparation of the cyclohexa-2,4-dienyl intermediate. This intermediate is then subjected to methoxylation and subsequent sulfinylation to introduce the methanesulfinyl group. The final step involves the attachment of the phenol group under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, resulting in a simpler structure.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the de-sulfinylated product.
Substitution: Formation of various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with enzymes or receptors, while the methanesulfinyl group may modulate the compound’s reactivity and stability. These interactions can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic characteristics but different functional groups.
(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid: Another compound with a methanesulfonic acid group, differing in its bicyclic structure.
Uniqueness
2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol is unique due to its combination of a methoxy group, a cyclohexa-2,4-dienyl ring, a methanesulfinyl group, and a phenol group
Properties
CAS No. |
62296-38-2 |
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Molecular Formula |
C15H18O3S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-[(1-methoxycyclohexa-2,4-dien-1-yl)methylsulfinylmethyl]phenol |
InChI |
InChI=1S/C15H18O3S/c1-18-15(9-5-2-6-10-15)12-19(17)11-13-7-3-4-8-14(13)16/h2-9,16H,10-12H2,1H3 |
InChI Key |
HTLUQVRWFNNCEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC=CC=C1)CS(=O)CC2=CC=CC=C2O |
Origin of Product |
United States |
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